molecular formula C16H14O2 B15159135 2,4-Pentanedione, 3-(1-azulenylmethylene)- CAS No. 652142-23-9

2,4-Pentanedione, 3-(1-azulenylmethylene)-

Cat. No.: B15159135
CAS No.: 652142-23-9
M. Wt: 238.28 g/mol
InChI Key: ICVLDNMDNZZPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pentanedione, 3-(1-azulenylmethylene)-: is a chemical compound with the molecular formula C16H14O2 It is a derivative of 2,4-pentanedione, where one of the methylene groups is substituted with an azulenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-(1-azulenylmethylene)- typically involves the condensation of 2,4-pentanedione with an azulenylmethylene precursor. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a solvent like ethanol (EtOH). The reaction proceeds through a Knoevenagel condensation mechanism, where the methylene group of 2,4-pentanedione reacts with the azulenylmethylene group to form the desired product .

Industrial Production Methods: While specific industrial production methods for 2,4-Pentanedione, 3-(1-azulenylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Pentanedione, 3-(1-azulenylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The azulenylmethylene group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,4-Pentanedione, 3-(1-azulenylmethylene)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-(1-azulenylmethylene)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 2,4-Pentanedione, 3-(1-azulenylmethylene)- is unique due to the presence of the azulenylmethylene group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of photoactive materials and in studies involving electron transfer processes .

Properties

CAS No.

652142-23-9

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-(azulen-1-ylmethylidene)pentane-2,4-dione

InChI

InChI=1S/C16H14O2/c1-11(17)16(12(2)18)10-14-9-8-13-6-4-3-5-7-15(13)14/h3-10H,1-2H3

InChI Key

ICVLDNMDNZZPDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=C2C=CC=CC=C2C=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.